molecular formula C11H11N3O2S B1223954 (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide

(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No. B1223954
M. Wt: 249.29 g/mol
InChI Key: LSBYIDOKZSKXHL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-furanyl)-2-propenamide is an aromatic amide.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Stability : The synthesis of compounds related to (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide involves cyclization reactions, producing derivatives that exhibit thermal stability of the furylthiadiazole fragment (Kuticheva, Pevzner, & Petrov, 2015).
  • Reactions with Bases : Studies on the reactions of related compounds with bases have shown that thiadiazole rings can open under specific conditions, leading to the formation of various derivatives (Remizov, Pevzner, & Petrov, 2019); (Maadadi, Pevzner, & Petrov, 2017).

Biological and Pharmaceutical Applications

  • Antimicrobial and Nematicidal Activities : Derivatives of this compound have demonstrated potential in antimicrobial and nematicidal activities. Certain compounds showed effectiveness against various bacteria and fungi, with potential for development into new antimicrobial agents (Patel, S. Patel, & Shah, 2015); (Reddy, Rao, Yakub, & Nagaraj, 2010).
  • Anticonvulsant Properties : There's evidence suggesting that derivatives of 1,3,4-thiadiazole, a related compound, possess significant anticonvulsive activity. This points to the potential of (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide in developing new anticonvulsants (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Material Science and Other Applications

  • Chelating Properties and Transition Metal Complexes : Studies have investigated the chelating properties of derivatives involving similar structures, emphasizing their potential use in material science, particularly in forming metal complexes with interesting properties (Varde & Acharya, 2017).
  • Corrosion Inhibition : Thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors in acidic environments, suggesting potential industrial applications for these compounds (Shein, Plotnikova, & Rubtsov, 2019).

properties

Product Name

(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C11H11N3O2S/c1-2-10-13-14-11(17-10)12-9(15)6-5-8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,14,15)/b6-5+

InChI Key

LSBYIDOKZSKXHL-AATRIKPKSA-N

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide
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(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide
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(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide
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(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide
Reactant of Route 6
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide

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